molecular formula C8H8N2O2S B188533 2-(Methylsulfonyl)-1H-benzo[d]imidazole CAS No. 57159-81-6

2-(Methylsulfonyl)-1H-benzo[d]imidazole

Cat. No. B188533
CAS RN: 57159-81-6
M. Wt: 196.23 g/mol
InChI Key: LEEMFGGMWJGRQO-UHFFFAOYSA-N
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Patent
US05149700

Procedure details

To a cooled (0° C.), stirred solution of 2-(methylsulfonyl)-1H-benzimidazole (4.60 g, 0.023 mol) in DMF (25 mL) was added NaH (60% dispersion in mineral oil; 0.94 g, 0.023 mol) in several portions. After 1 hour, iodomethane (3.33 g, 0.023 mol) was added. The cooling bath was removed and stirring was continued for 18 hours. The mixture was recooled to 0° C., H2O (75 mL) was added, and the off-white precipitate was collected by filtration to give 4.30 g (88%) of product m.p. 131°-132° C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
3.33 g
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[NH:9][C:8]2[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=2[N:6]=1)(=[O:4])=[O:3].[H-].[Na+].I[CH3:17]>CN(C=O)C>[CH3:1][S:2]([C:5]1[N:6]([CH3:17])[C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1)(=[O:3])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
CS(=O)(=O)C1=NC2=C(N1)C=CC=C2
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.94 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.33 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
WAIT
Type
WAIT
Details
was continued for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
was recooled to 0° C.
ADDITION
Type
ADDITION
Details
H2O (75 mL) was added
FILTRATION
Type
FILTRATION
Details
the off-white precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)C1=NC2=C(N1C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.